molecular formula C21H24N4O3S B2879886 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476431-65-9

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2879886
CAS No.: 476431-65-9
M. Wt: 412.51
InChI Key: SNZNLJIYQUMOIH-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Biological Activity

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula and structure, which include:

  • Triazole moiety : Known for various pharmacological activities.
  • Methoxy and propylthio substituents : These groups may influence the compound's biological properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of triazole derivatives in various cancer cell lines. For instance, a related triazole compound exhibited selective cytotoxicity against melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a decrease in melanin production, indicating potential as an alternative chemotherapeutic agent for melanoma treatment .

CompoundCell LineIC50 (µM)Effect
B9VMM91710Cytotoxicity observed
ControlNormal>50No significant effect

The proposed mechanisms of action for triazole derivatives include:

  • Inhibition of Tyrosinase : This enzyme is crucial in melanin biosynthesis; inhibition leads to reduced melanin levels in melanoma cells.
  • Cell Cycle Arrest : Induction of S phase arrest prevents cancer cell proliferation.

Pharmacological Potential

The pharmacological potential of this compound extends beyond cytotoxicity. Its structural components suggest possible activities such as:

  • Antimicrobial : Triazole compounds are known for their antifungal properties.
  • Anti-inflammatory : Related compounds have shown promise in reducing inflammation.

Case Studies

A case study involving a similar triazole derivative highlighted its effectiveness against resistant melanoma strains. The study utilized flow cytometry to analyze cell cycle dynamics and MTT assays for viability assessments . The results indicated that the compound not only inhibited growth but also modulated apoptotic pathways.

Properties

IUPAC Name

4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZNLJIYQUMOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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